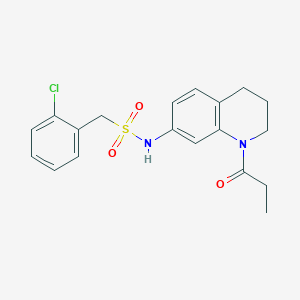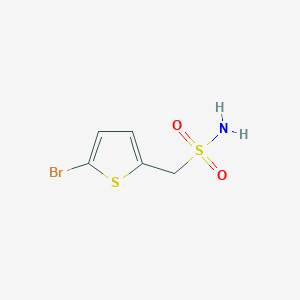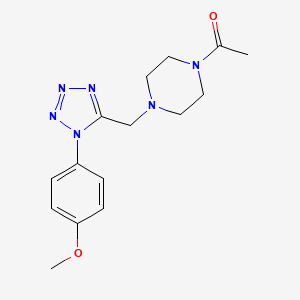![molecular formula C24H28N6O2S B2562317 4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1207030-90-7](/img/structure/B2562317.png)
4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a phenylpiperazinyl group, and a butyl group. These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or forming a new ring. The exact method would depend on the specific properties of the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
This compound, like all organic molecules, can undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These can be determined through a variety of laboratory tests .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
An Unexpected Dimroth Rearrangement in Synthesis : The synthesis of annelated thieno[2,3-e][1,2,3]triazolo[4,3-a]pyrimidine derivatives through an unusual Dimroth rearrangement has demonstrated significant antitumor activity. These derivatives, particularly one with N-[2-(1H-imidazol-4-yl)ethyl]-4-(3-phenyl-10-oxo-4,10-dihydrobenzothieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidin-4-yl)butanamide structure, showed potent antiproliferative effects in nanomolar concentration ranges against a panel of 60 human tumor cell lines, while exhibiting low toxicity in vivo. This highlights their potential as cancer therapeutic agents (Lauria et al., 2013).
Heterocyclic Compound Synthesis with Antimicrobial Properties
Microwave-Assisted Synthesis of Heterocycles : The use of microwave irradiation facilitated the synthesis of novel trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles starting from 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione. These compounds exhibit potential as antimicrobial agents, contributing to the development of new therapeutic options for infectious diseases (Shaaban, 2008).
Novel Compounds with Serotonin Receptor Antagonism
Serotonin 5-HT6 Receptor Antagonists : A study on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed their high affinity and selectivity as 5-HT6 receptor ligands. These compounds, especially 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, have shown promising results in inhibiting the functional cellular responses to serotonin, indicating their potential in therapeutic applications targeting serotonin receptors (Ivachtchenko et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of 4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This compound interacts with its targets, AChE and BChE, by establishing important interactions with the main residues of these enzymes . This interaction inhibits the activity of these enzymes, leading to an increase in acetylcholine levels .
Biochemical Pathways
By inhibiting AChE and BChE, this compound affects the cholinergic pathway . This leads to an increase in acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders like Alzheimer’s disease .
Pharmacokinetics
Drug-likeness/adme/toxicity profile prediction of similar compounds suggests that these compounds can be drug candidates and have appropriate properties in terms of adme and toxicity .
Result of Action
The molecular and cellular effects of this compound’s action result in an increase in acetylcholine levels . This can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders like Alzheimer’s disease .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-butyl-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2S/c1-2-3-12-29-23(32)22-19(11-17-33-22)30-20(25-26-24(29)30)9-10-21(31)28-15-13-27(14-16-28)18-7-5-4-6-8-18/h4-8,11,17H,2-3,9-10,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVMJTKHJZXRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2562235.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2562237.png)
![1-[[1-(4-Fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2562240.png)

![2-({[3-Amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)acetic acid](/img/structure/B2562245.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2562249.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2562250.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)



![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B2562257.png)
